

chemical and physical properties of O,O-dimethyl phosphorothioate

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Compound of Interest

Compound Name: *Dimethyl phosphorothioate*

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An In-depth Technical Guide to O,O-dimethyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O-dimethyl phosphorothioate is an organophosphorus compound with significant relevance in various scientific fields. It is recognized as a metabolite of several major organophosphate pesticides and is an intermediate in the synthesis of other agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and biological activity, with a focus on its role as an acetylcholinesterase inhibitor.

Chemical and Physical Properties

O,O-dimethyl phosphorothioate, with the CAS number 1112-38-5, is a colorless to pale yellow liquid with a faint odor.^{[1][2]} It is soluble in many organic solvents but has limited solubility in water.^[2]

Table 1: Physical and Chemical Properties of O,O-dimethyl phosphorothioate

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₇ O ₃ PS	[3]
Molecular Weight	142.11 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1][2]
Vapor Pressure	0.421 mmHg at 25 °C	[4]
Refractive Index	1.439	[5]
Solubility	Soluble in organic solvents, limited solubility in water	[2]

Spectroscopic Data

The structural characterization of O,O-**dimethyl phosphorothioate** is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for O,O-**dimethyl phosphorothioate**

Spectrum Type	Key Peaks/Signals and Assignments	Reference(s)
¹ H NMR	Data not available in sufficient detail in the search results.	
¹³ C NMR	Spectral data available on PubChem.	[6]
³¹ P NMR	Spectral data available on PubChem.	[6]
Infrared (IR)	P-S stretching mode has a frequency of about 630 cm ⁻¹ ; Angle bending mode involving the sulfur atom has a frequency of about 440 cm ⁻¹ .	[4][7]

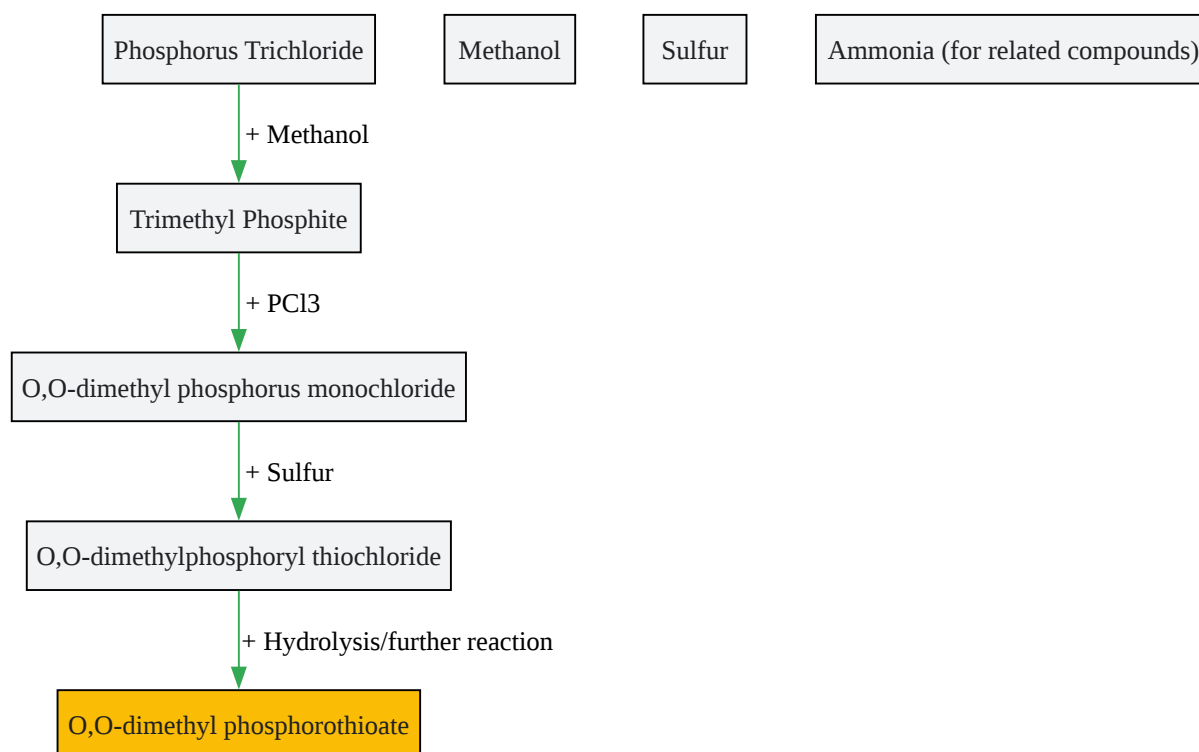
Synthesis of O,O-dimethyl phosphorothioate

Several synthetic routes for O,O-dimethyl phosphorothioate and related compounds have been described. One common method involves the reaction of phosphorus trichloride with methanol, followed by the addition of sulfur.

General Experimental Protocol for Synthesis

A detailed experimental protocol for the direct synthesis of O,O-dimethyl phosphorothioate was not explicitly found in the search results. However, a general procedure can be inferred from the synthesis of a related compound, O,O-dimethyl phosphoramidothioate.[8]

Workflow for a potential synthesis route:



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Caption: Potential synthesis workflow for O,O-**dimethyl phosphorothioate**.

Detailed Methodology (based on related synthesis):[\[8\]](#)[\[9\]](#)[\[10\]](#)

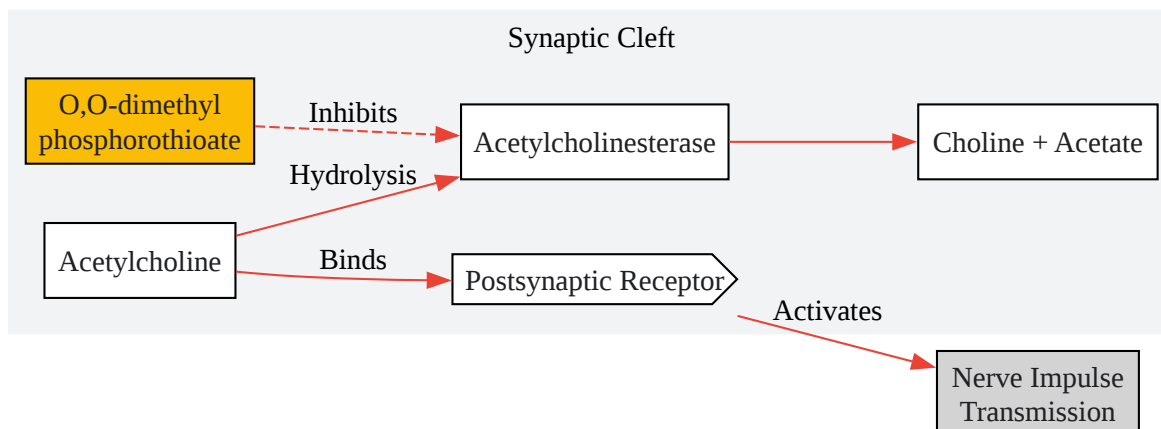
- **Formation of Trimethyl Phosphite:** Phosphorus trichloride is reacted with anhydrous methanol in the presence of a solvent (e.g., benzene) and an acid scavenger (e.g., triethylamine).
- **Formation of O,O-dimethyl phosphorus monochloride:** The resulting trimethyl phosphite is then reacted with phosphorus trichloride at a controlled temperature (20-100 °C).
- **Sulfurization:** Sulfur is added to the O,O-dimethyl phosphorus monochloride to yield O,O-dimethylphosphoryl thiochloride.
- **Final Product Formation:** The O,O-dimethylphosphoryl thiochloride is then likely hydrolyzed to yield O,O-**dimethyl phosphorothioate**. Note: For the synthesis of the related phosphoramidothioate, ammonia is used in this final step.

Biological Activity and Signaling Pathways

O,O-**dimethyl phosphorothioate** is primarily known for its role as a metabolite of organophosphate pesticides and its inhibitory action on acetylcholinesterase (AChE).[\[2\]](#)

Acetylcholinesterase Inhibition

Organophosphate compounds, including O,O-**dimethyl phosphorothioate**, act as inhibitors of acetylcholinesterase. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[\[11\]](#)[\[12\]](#)
[\[13\]](#)

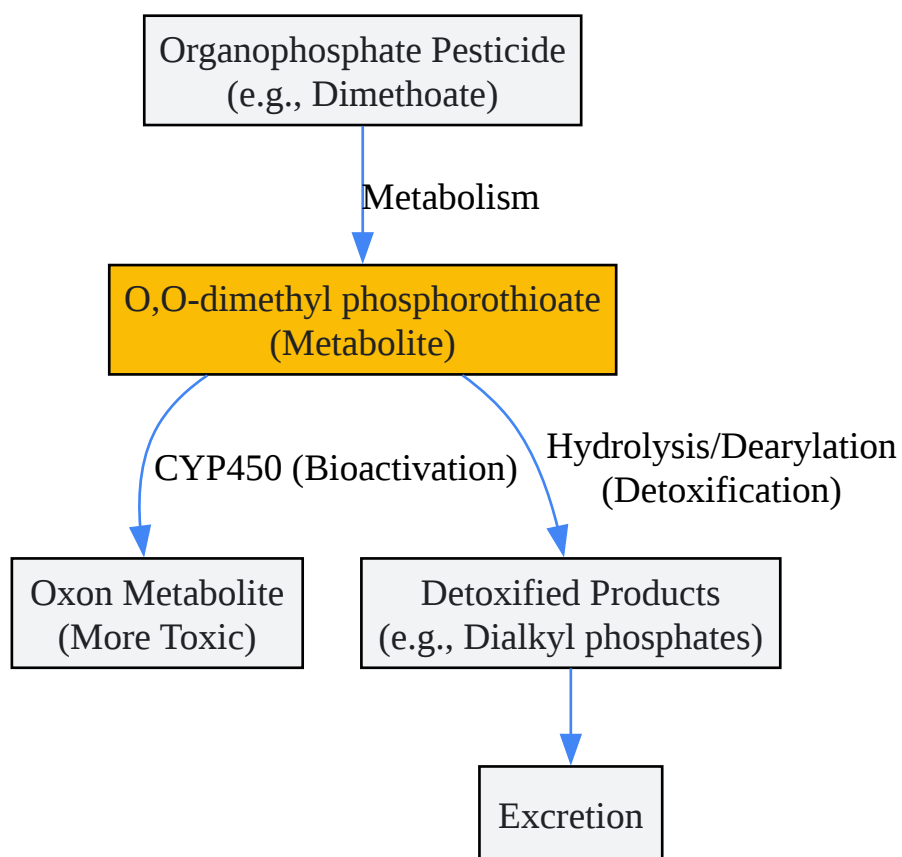


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Caption: Inhibition of Acetylcholinesterase by O,O-**dimethyl phosphorothioate**.

Metabolism

O,O-**dimethyl phosphorothioate** is a known metabolite of several organophosphate pesticides, such as dimethoate. The metabolic pathways of organophosphates generally involve bioactivation through oxidative desulfuration by cytochrome P450 enzymes, which converts the phosphorothionate to the more potent oxon form. Detoxification can occur through dearylation to form dialkyl thiophosphates or further hydrolysis to dialkyl phosphates.^{[14][15]}



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Caption: General metabolic fate of O,O-dimethyl phosphorothioate.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

The inhibitory activity of O,O-dimethyl phosphorothioate on acetylcholinesterase can be determined using a colorimetric method, often referred to as the Ellman's assay.^{[10][15][16]}

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

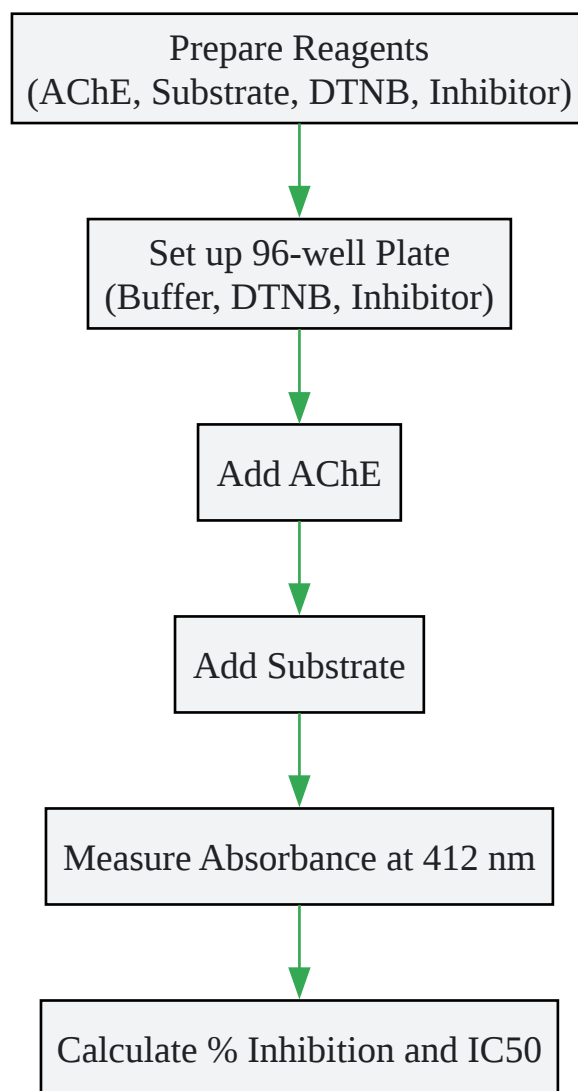
Materials:

- Acetylcholinesterase (AChE) enzyme

- Acetylthiocholine iodide (substrate)
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- **O,O-dimethyl phosphorothioate** (test inhibitor)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of AChE in phosphate buffer.
- Prepare various concentrations of **O,O-dimethyl phosphorothioate** in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (typically <1%).
- In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution to the wells.
- Initiate the reaction by adding the AChE solution.
- Add the acetylthiocholine substrate to start the enzymatic reaction.
- Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
- Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
- The IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.



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Caption: Workflow for an Acetylcholinesterase Inhibition Assay.

Safety and Handling

O,O-dimethyl phosphorothioate is an organophosphorus compound and should be handled with appropriate safety precautions. It is considered toxic if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[5] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. [1] Work should be conducted in a well-ventilated area or under a fume hood.[5] In case of exposure, follow standard first-aid procedures and seek medical attention.[1]

Conclusion

O,O-dimethyl phosphorothioate is a chemically and biologically significant molecule. Its properties as a metabolite of common pesticides and its mechanism of action as an acetylcholinesterase inhibitor make it an important subject of study for toxicologists, environmental scientists, and drug development professionals. This guide has summarized the key technical information available, providing a foundation for further research and application. Further studies are warranted to fully elucidate its physical properties, refine synthetic protocols, and detail its specific metabolic pathways in various organisms.

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